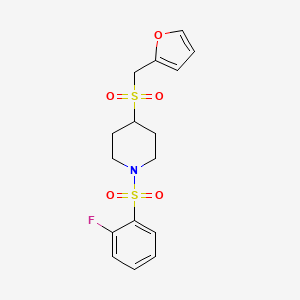

1-((2-Fluorophenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine

Description

Properties

IUPAC Name |

1-(2-fluorophenyl)sulfonyl-4-(furan-2-ylmethylsulfonyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FNO5S2/c17-15-5-1-2-6-16(15)25(21,22)18-9-7-14(8-10-18)24(19,20)12-13-4-3-11-23-13/h1-6,11,14H,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPHDQSCNQJSGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)CC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FNO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-Fluorophenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine typically involves multiple steps, starting from commercially available precursors. The key steps include:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.

Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with a suitable nucleophile.

Attachment of the Furan Group: This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, using furan derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-((2-Fluorophenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The sulfonyl groups can be reduced to sulfides under appropriate conditions.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitrating agents or halogens.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Sulfides and other reduced forms.

Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

1-((2-Fluorophenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-((2-Fluorophenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the sulfonyl groups can form hydrogen bonds with amino acid residues. The furan ring may participate in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Findings from Comparative Studies

Electron-Withdrawing vs. Electron-Donating Groups: The 2-fluorophenyl group in the target compound improves metabolic stability compared to 3,4-dimethylphenyl () due to fluorine’s electronegativity .

Heterocyclic Systems :

- Furan (oxygen-containing) vs. thiophene (sulfur-containing): Thiophene’s higher lipophilicity () may enhance blood-brain barrier penetration, while furan’s polarity favors solubility .

Sulfonyl vs. Sulfanyl Linkages :

- Sulfonyl groups (as in the target compound) are more electron-withdrawing and stable than sulfanyl (thioether) groups, which can participate in redox reactions () .

Biological Activity Trends :

- Fluorophenyl analogs (e.g., ) show stronger enzyme inhibition (e.g., acetylcholinesterase) compared to methyl-substituted derivatives .

- Thiophene-containing compounds () exhibit higher antimicrobial activity due to increased lipophilicity .

Biological Activity

1-((2-Fluorophenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring, which is commonly associated with various pharmacological properties, and incorporates sulfonyl and furan moieties that may enhance its biological interactions.

Chemical Structure

The chemical structure of 1-((2-Fluorophenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine can be summarized as follows:

- Molecular Formula : C15H16FNO4S2

- Molecular Weight : 366.42 g/mol

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within biological systems. The fluorophenyl group may engage in hydrophobic interactions with protein pockets, while the sulfonyl groups can form hydrogen bonds with amino acid residues. Additionally, the furan ring may participate in π-π interactions with aromatic residues, potentially modulating enzyme or receptor activities .

Antibacterial Activity

Research indicates that compounds similar to 1-((2-Fluorophenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine exhibit significant antibacterial properties. For instance, studies have demonstrated that piperidine derivatives can effectively inhibit the growth of various bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

Enzyme Inhibition

This compound has also shown potential as an enzyme inhibitor. In particular, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease, which are critical in various physiological processes and disease mechanisms .

Anticancer Properties

The sulfonamide moiety present in the compound is linked to anticancer activities. Studies suggest that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including enzyme inhibition and modulation of signaling pathways .

Study on Antibacterial Efficacy

A recent study assessed the antibacterial activity of synthesized piperidine derivatives, including those structurally related to 1-((2-Fluorophenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine. The results indicated a strong correlation between structural modifications and antibacterial potency against multiple strains. The minimum inhibitory concentrations (MICs) were determined, showing promising results for further development .

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | E. coli | 32 |

| Compound B | S. aureus | 16 |

| Compound C | P. aeruginosa | 64 |

Enzyme Inhibition Study

In another investigation, the inhibitory effects of similar piperidine compounds on AChE were evaluated. The study revealed that modifications at the sulfonamide position significantly enhanced enzyme inhibition, indicating a potential therapeutic application in neurodegenerative diseases such as Alzheimer's .

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing 1-((2-fluorophenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine?

- Methodological Answer : Synthesis typically involves sequential sulfonylation of the piperidine core. First, the 2-fluorophenyl sulfonyl group is introduced under controlled acidic conditions, followed by furan-2-ylmethyl sulfonylation. Critical parameters include temperature control (60–80°C), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios to minimize side reactions like over-sulfonation . Purification via column chromatography and validation using HPLC (≥95% purity) and NMR (to confirm sulfonyl group positions) are essential .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : A combination of analytical techniques is employed:

- NMR : H and C NMR confirm the presence of the 2-fluorophenyl (δ ~7.5–8.0 ppm for aromatic protons) and furan-2-ylmethyl (δ ~6.3–7.4 ppm for furan protons) groups.

- Mass Spectrometry (HRMS) : Exact mass matching within 5 ppm error ensures molecular formula accuracy.

- HPLC : Retention time and peak symmetry assess purity .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer : Initial screens include:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with MIC values compared to controls like ciprofloxacin .

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to determine IC values .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, given the sulfonyl groups’ potential interaction with catalytic sites .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and cellular assays be resolved?

- Methodological Answer : Discrepancies often arise from poor solubility or metabolic instability. Strategies include:

- Solubility Optimization : Use of co-solvents (e.g., DMSO/PBS mixtures) or nanoformulation to enhance bioavailability .

- Metabolite Profiling : LC-MS/MS to identify degradation products in cell lysates .

- Target Engagement Studies : Cellular thermal shift assays (CETSA) confirm whether the compound binds its intended target in live cells .

Q. What computational methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with proteins like carbonic anhydrase (sulfonyl groups often target zinc-containing active sites) .

- MD Simulations : GROMACS simulations (100 ns) assess binding stability and conformational changes .

- QSAR Modeling : Electron-withdrawing effects of the 2-fluorophenyl group correlate with enhanced antimicrobial potency in analogous piperidine derivatives .

Q. How do substituent variations (e.g., fluorophenyl vs. chlorophenyl) impact biological activity?

- Methodological Answer : Comparative SAR studies using analogs reveal:

- Fluorine Substitution : Enhances metabolic stability and membrane permeability due to reduced polar surface area .

- Furan vs. Thiophene : Furan’s oxygen atom increases hydrogen-bonding potential, improving binding to targets like fungal CYP51 (critical in antifungal studies) .

- Data Table :

| Substituent | Antimicrobial IC (μM) | LogP |

|---|---|---|

| 2-Fluorophenyl | 12.3 ± 1.2 | 2.8 |

| 4-Chlorophenyl | 18.7 ± 2.1 | 3.4 |

| Source: Adapted from |

Q. What strategies optimize reaction yields during scale-up synthesis?

- Methodological Answer :

- Flow Chemistry : Continuous flow reactors improve heat transfer and reduce side product formation during sulfonylation .

- Catalyst Screening : Lewis acids (e.g., ZnCl) accelerate sulfonyl group installation, reducing reaction time from 24h to 8h .

- In-line Analytics : PAT tools (e.g., ReactIR) monitor intermediate formation in real time .

Contradiction Analysis

Q. Why do some studies report high antifungal activity while others show negligible effects?

- Methodological Answer : Variability may stem from:

- Strain-Specificity : Activity against C. albicans but not A. niger due to differences in cell wall composition .

- Assay Conditions : pH-dependent solubility (e.g., reduced activity at pH >7 due to sulfonate group ionization) .

- Resistance Mechanisms : Efflux pump overexpression in clinical isolates, validated via efflux inhibitor co-administration (e.g., verapamil) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.